Cas no 14948-96-0 (p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside)

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside structure
14948-96-0 structure
Nom du produit:p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
Numéro CAS:14948-96-0
Le MF:C14H18N2O8
Mégawatts:342.301324367523
MDL:MFCD00067360
CID:49978
PubChem ID:24897884

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Propriétés chimiques et physiques

Nom et identifiant

    • 4-Nitrophenyl-N-acetyl-beta-D-galactosaminide
    • p-Nitrophenyl-2-acetamido-2-deoxy-beta-D-galactoside
    • 4-Nitrophenyl N-acetyl-β-D-galactosaminide
    • N-((2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide
    • p-Nitrophenyl 2-Acet
    • p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside
    • 4-Nitrophenyl 2-AcetaMido-2-deoxy-beta-D-galactopyranoside
    • 4-Nitrophenyl 2-Acetamido-2-deoxy-β-<small>D<
    • 4-nitrophenyl N-acetyl-beta-D-galactosaminide
    • 4-Nitrophenyl-N-acetyl-β-D-galactosaminide
    • p-Nitrophenyl N-acetyl-beta-D-galactosaminide
    • small>-galactopyranoside
    • 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside
    • p-Nitrophenyl N-acetyl-β-D-galactosaminide
    • PNP-NAG
    • GalNAc1-PNP
    • GalNAc-beta-PNP
    • GALNAC1-BETA-PNP
    • PNP-BETA-D-GALNAC
    • N-((2S,3R,4R,5R,6R)
    • 4-Nitrophenyl N-acetyl-
    • -4,5-Dihydroxy-6-(hydroxymethyl)
    • P-Nitrophenyl-2-Acetamido-2-Deoxy
    • PNP N-ACETYL-BETA-D-GALACTOSAMINIDE
    • b-D-Galactopyranoside,4-nitrophenyl 2-(acetylamino)-2-deoxy-
    • DTXSID201265021
    • 4-Nitrophenyl-N-acetyl-
    • HY-137823
    • Q27104444
    • 4-Nitrophenyl N-acetyl-beta-D-galactosaminide, >=98%
    • N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
    • A-D-galactosaminide
    • A884269
    • SCHEMBL419344
    • beta-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-
    • NS00085684
    • EINECS 239-024-3
    • p-NITROPHENYL-N-ACETYL-beta-D-GALACTOSAMINIDE
    • AS-11169
    • 4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
    • p-Nitrophenyl 2-acetamido-2-deoxy-?-D-galactopyranoside
    • 4-Nitrophenyl-2-acetamido-2-deoxygalactopyranoside
    • CHEBI:38406
    • 14948-96-0
    • p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
    • MFCD00067360
    • 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside
    • 4-Nitrophenyl-N-acetyl-beta-D-galactosaminide, 4-Nitrophenyl-N-acetyl-beta-D-galactosamine
    • AKOS024464988
    • AMY41482
    • p-Nitrophenyl-N-acetyl-I(2)-D-galactosaminide
    • OMRLTNCLYHKQCK-RKQHYHRCSA-N
    • p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
    • MDL: MFCD00067360
    • Piscine à noyau: InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1
    • La clé Inchi: OMRLTNCLYHKQCK-RKQHYHRCSA-N
    • Sourire: CC(N[C@@H]1[C@@H](O)[C@@H](O)[C@H](O[C@H]1OC2=CC=C([N+]([O-])=O)C=C2)CO)=O

Propriétés calculées

  • Qualité précise: 342.10600
  • Masse isotopique unique: 342.106316
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 6
  • Complexité: 449
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: -0.4
  • Surface topologique des pôles: 151

Propriétés expérimentales

  • Couleur / forme: Impossible à utiliser
  • Dense: 1.5100
  • Point de fusion: 207°C(lit.)
  • Point d'ébullition: 694.7±55.0 °C at 760 mmHg
  • Point d'éclair: 374.0±31.5 °C
  • Indice de réfraction: 1.619
  • Solubilité: DMF: 50 mg/mL, clear, yellow-green
  • Le PSA: 154.07000
  • Le LogP: -0.16860
  • Solubilité: Soluble dans 50 mg / ml de DMF

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Informations de sécurité

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
BAI LING WEI Technology Co., Ltd.
391096-250MG
4-Nitrophenyl-N-acetyl-β-D-galactosaminide, 98%
14948-96-0 98%
250MG
¥ 1455 2022-04-26
Apollo Scientific
BIM1204-1g
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
14948-96-0
1g
£150.00 2025-02-19
eNovation Chemicals LLC
Y1226529-1g
N-((2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide
14948-96-0 95%
1g
$350 2024-06-03
TRC
N500010-25mg
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
14948-96-0
25mg
$ 170.00 2023-09-06
TRC
N500010-500mg
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
14948-96-0
500mg
$1057.00 2023-05-17
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
XN7986-1g
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
14948-96-0 ≥98%
1g
¥4500元 2023-09-15
Chemenu
CM100353-5g
b-D-Galactopyranoside,4-nitrophenyl 2-(acetylamino)-2-deoxy-
14948-96-0 95%
5g
$609 2021-06-15
eNovation Chemicals LLC
D963316-250mg
ß-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-
14948-96-0 98%
250mg
$145 2024-06-08
Apollo Scientific
BIM1204-500mg
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
14948-96-0
500mg
£95.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-220984-250 mg
4-Nitrophenyl N-acetyl-β-D-galactosaminide,
14948-96-0
250MG
¥2,286.00 2023-07-10
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:14948-96-0)p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
A884269
Pureté:99%
Quantité:1g
Prix ($):228.0